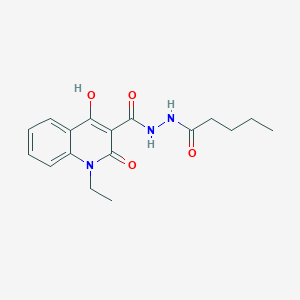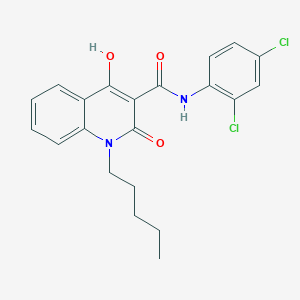
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide is a synthetic organic compound with the molecular formula C18H28N2O3 and a molecular weight of 320.435 g/mol . This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a pentanoylamino group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide typically involves the reaction of 4-anisidine with pentanoic acid . The process includes the following steps:
Formation of the Amide Bond: 4-Anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-((4-Hydroxyphenyl)(pentanoylamino)methyl)pentanamide.
Reduction: Formation of N-((4-Methoxyphenyl)(pentylamino)methyl)pentanamide.
Substitution: Formation of N-((4-Halophenyl)(pentanoylamino)methyl)pentanamide.
Aplicaciones Científicas De Investigación
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the viability of parasites by interfering with their metabolic processes . The compound’s methoxyphenyl group plays a crucial role in its binding affinity to the target enzymes, leading to the inhibition of essential biological functions in the parasites.
Comparación Con Compuestos Similares
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)pentanamide: A simplified derivative with similar biological activities but lower cytotoxicity.
N-((4-Ethoxy-3-methoxyphenyl)(pentanoylamino)methyl)pentanamide:
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propiedades
Número CAS |
303061-83-8 |
|---|---|
Fórmula molecular |
C18H28N2O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C18H28N2O3/c1-4-6-8-16(21)19-18(20-17(22)9-7-5-2)14-10-12-15(23-3)13-11-14/h10-13,18H,4-9H2,1-3H3,(H,19,21)(H,20,22) |
Clave InChI |
VTHFPUYNOMRNTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989497.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)
![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)

![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)

